2-(3-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one
Description
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Properties
IUPAC Name |
2-(3-fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2/c1-22(25-21(29)28(27-22)17-4-2-3-16(24)12-17)14-7-10-19-18(11-14)20(30-26-19)13-5-8-15(23)9-6-13/h2-12,27H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARXESVDUXJQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)N(N1)C2=CC(=CC=C2)F)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one represents a novel class of triazolidinone derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound features a triazolidinone core with fluorophenyl and benzoxazole substituents. The presence of fluorine atoms is significant as they can enhance biological activity through increased lipophilicity and altered electronic properties.
Antitumor Activity
Recent studies have demonstrated that triazolidinone derivatives exhibit promising antitumor activity. The specific compound has shown cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of less than 10 µM against human glioblastoma cells, indicating potent antitumor potential .
The mechanism of action for this compound may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The presence of the benzoxazole moiety is known to interact with DNA and disrupt replication processes, which is a common mechanism among antitumor agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound.
| Substituent | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and potency |
| Benzoxazole Group | Enhances interaction with DNA |
| Methyl Group | Modulates steric hindrance and bioavailability |
The incorporation of electron-withdrawing groups like fluorine at strategic positions has been linked to enhanced biological activity due to improved binding affinity to target proteins .
Case Studies
- Study on Anticancer Efficacy : A comparative study evaluated several triazolidinone derivatives, including our compound, against a panel of cancer cell lines. The results indicated that modifications in the phenyl rings significantly influenced cytotoxicity, with the fluorinated derivatives exhibiting superior activity compared to their non-fluorinated counterparts .
- In Vivo Studies : Animal model studies have shown that administration of the compound resulted in a significant reduction in tumor size when compared to control groups. This suggests that the compound not only inhibits tumor growth but may also induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
